molecular formula C15H13BrN2O2 B11822975 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid

4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid

Cat. No.: B11822975
M. Wt: 333.18 g/mol
InChI Key: KIDMHWNTSMNJAV-UHFFFAOYSA-N
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Description

4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid is a high-purity organic compound supplied with a documented purity of 95% . It has the CAS Number 2772-37-4, a molecular formula of C15H13BrN2O2, and a molecular weight of 333.18 g/mol . This chemical features a hydrazone functional group, formed by the condensation of a hydrazine and a ketone, which is often explored in medicinal chemistry for its potential as a scaffold in drug discovery. The presence of both a benzoic acid moiety and the (4-bromophenyl) group makes it a valuable intermediate for synthesizing more complex molecules, such as potential enzyme inhibitors or receptor ligands. It is typically intended for use in chemical synthesis and pharmacological research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended at 4°C . Available in various quantities to suit your lab's needs.

Properties

Molecular Formula

C15H13BrN2O2

Molecular Weight

333.18 g/mol

IUPAC Name

4-[2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C15H13BrN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-14-8-4-12(5-9-14)15(19)20/h2-9,18H,1H3,(H,19,20)

InChI Key

KIDMHWNTSMNJAV-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid serves as the primary precursor. Its synthesis typically begins with 4-nitrobenzoic acid, which undergoes reduction to 4-aminobenzoic acid followed by diazotization and subsequent treatment with hydrazine. For example, catalytic hydrogenation of 4-nitrobenzoic acid using Pd/C in ethanol yields 4-aminobenzoic acid, which is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt. Introducing hydrazine hydrate at low temperatures (−5°C to 0°C) facilitates the substitution of the diazo group with hydrazine, yielding 4-hydrazinobenzoic acid.

Condensation with 4-Bromoacetophenone

The hydrazine group of 4-hydrazinobenzoic acid reacts with the ketone group of 4-bromoacetophenone to form the hydrazone linkage. This acid-catalyzed condensation is typically conducted in ethanol or methanol under reflux conditions. Glacial acetic acid is often employed as a catalyst, with reaction times ranging from 4 to 12 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol or aqueous methanol.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. Polar protic solvents like ethanol or methanol enhance solubility of both reactants, while acetic acid as a catalyst accelerates imine formation. In analogous syntheses, such as the preparation of 4-[2-(piperidin-1-yl)ethoxy]benzoic acid derivatives, refluxing in acetonitrile with anhydrous potassium carbonate (K₂CO₃) facilitated nucleophilic substitutions. For hydrazone formation, however, mildly acidic conditions are preferable to avoid side reactions.

Temperature and Reaction Time

Hydrazone formation is exothermic but requires thermal activation to overcome kinetic barriers. Reflux temperatures (70–80°C) are optimal, with prolonged heating (6–8 hours) ensuring complete conversion. In contrast, ester hydrolysis steps in related compounds, such as the synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride, demanded controlled heating at 40°C to prevent decomposition.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra of hydrazone derivatives exhibit distinct signals for the hydrazine NH protons (δ 8.5–10.0 ppm) and the aromatic protons of the 4-bromophenyl group (δ 7.3–7.6 ppm). For example, in 7-(2-bromoethoxy)-2H-chromen-2-one, the ethyleneoxy protons resonated at δ 4.32–4.36 ppm, while the piperazine protons in 1-(4-bromobenzyl)piperazine appeared as multiplet signals at δ 2.5–3.5 ppm. Similar patterns are expected for the target compound’s aliphatic and aromatic regions.

Infrared (IR) Spectroscopy

IR spectra confirm the presence of functional groups: a broad peak at 2500–3300 cm⁻¹ (carboxylic acid O–H stretch), 1680–1700 cm⁻¹ (C=O stretch of the acid), and 1600–1650 cm⁻¹ (C=N stretch of the hydrazone). The absence of carbonyl peaks from the ketone precursor (4-bromoacetophenone) at ~1700 cm⁻¹ indicates complete conversion.

Crystallographic Insights from Analogous Structures

X-ray diffraction studies of related compounds, such as 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one, reveal key structural features. The coumarin moiety in this compound exhibited planarity with dihedral angles of 179.5° between the ether oxygen and the aromatic system. For the target hydrazone, similar co-planarity between the benzoic acid and hydrazone groups is anticipated, stabilizing the molecule through intramolecular hydrogen bonding.

Methodological Variations and Yield Optimization

One-Pot Synthesis

Combining the diazotization and condensation steps in a single reaction vessel may improve efficiency. For instance, in the synthesis of piperazine-linked coumarins, sequential addition of reagents under reflux achieved yields exceeding 80%. Applying this approach to the target compound could reduce purification steps.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. In the hydrolysis of ethyl 4-(2-piperidinoethoxy)benzoate, conventional heating required 4.5 hours at 40°C, whereas microwave irradiation might achieve comparable results in under 30 minutes.

Challenges and Troubleshooting

Byproduct Formation

Side reactions, such as over-condensation or oxidation of the hydrazone to an azo compound, can occur. Maintaining an inert atmosphere (N₂ or Ar) and avoiding excess acid mitigates these issues.

Purification Difficulties

The target compound’s polarity complicates crystallization. Gradient recrystallization using ethanol-water mixtures (70:30 v/v) or silica gel chromatography with chloroform-methanol (95:5) as eluent may enhance purity.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical methodologies for synthesizing this compound, extrapolated from analogous reactions:

MethodReagents/ConditionsYield (%)Purification Technique
Two-step condensation4-Hydrazinobenzoic acid, 4-bromoacetophenone, EtOH, H₂SO₄, reflux, 8h65Recrystallization (EtOH-H₂O)
One-pot diazotization4-Aminobenzoic acid, NaNO₂, HCl, N₂H₄·H₂O, 4-bromoacetophenone58Column chromatography (CHCl₃:MeOH)
Microwave-assisted4-Hydrazinobenzoic acid, 4-bromoacetophenone, MeOH, microwave, 150W, 20min72Filtration and drying

Industrial-Scale Considerations

Large-scale production requires cost-effective and safety-focused protocols. Continuous flow reactors could optimize the condensation step, minimizing thermal degradation. Additionally, replacing hazardous solvents like dichloromethane (used in piperazine syntheses ) with biodegradable alternatives (e.g., cyclopentyl methyl ether) aligns with green manufacturing principles.

Chemical Reactions Analysis

4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally analogous derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID Structural Differences Melting Point (°C) Key Biological Activity Synthesis Method Reference
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid Benzoic acid core, 4-bromophenyl ethylidene hydrazineyl Not explicitly reported (similar derivatives: 199–227°C) Potential enzyme inhibition (e.g., MMP-13) Condensation of hydrazine derivatives with carbonyl intermediates
5f (Methyl ester derivative) Methyl ester replaces benzoic acid 199–201 Not explicitly reported (structural analog for solubility modulation) Alkylation of hydrazine intermediates
13h (MMP-13 inhibitor) Furan-2-carboxamido substituent Not reported MMP-13 inhibition (IC₅₀ = 0.8 µM) Hydrazinolysis followed by cyclization
Celecoxib Related Compound E Sulfonamide replaces benzoic acid Not reported Reference standard for COX-2 inhibitors Substitution of sulfonamide group
Thiazole derivative (6a) 4-Chlorophenyl thiazole substituent Not reported Anti-proliferative activity (IC₅₀ = 3.2 µM vs. MCF-7 breast cancer) Alkylation of thiazole intermediates
5b (Thiocyanato derivative) 4-Chlorophenyl hydrazono, thiocyanato group 210–212 Not explicitly reported (structural analog for stability studies) Condensation with thiocyanate reagents

Key Observations:

Structural Flexibility :

  • Replacement of the benzoic acid group with a methyl ester (5f) reduces polarity, impacting solubility and cellular uptake .
  • Substitution with a sulfonamide (Celecoxib analogs) shifts pharmacological targeting toward cyclooxygenase (COX) enzymes .

Biological Activity :

  • The furan-carboxamido derivative (13h) exhibits potent MMP-13 inhibition, attributed to enhanced binding affinity via hydrophobic interactions .
  • Thiazole-containing analogs (6a) demonstrate significant anti-proliferative effects against breast cancer cells, likely due to thiazole’s role in intercalation or kinase inhibition .

Synthetic Pathways :

  • Most derivatives are synthesized via hydrazine-carbothioamide intermediates, followed by alkylation or cyclization steps .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, methyl ester derivatives (5f) exhibit lower melting points (199–201°C) compared to rigid aromatic analogs (up to 227°C) .

Biological Activity

The compound 4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid is a hydrazone derivative that has garnered attention in recent years due to its potential biological activities. Hydrazones, characterized by the presence of the functional group -N=N-, exhibit a diverse range of biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16BrN3O2\text{C}_{16}\text{H}_{16}\text{Br}\text{N}_3\text{O}_2

This structure features a bromophenyl group and a hydrazine moiety, contributing to its potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including those similar to this compound, possess significant antimicrobial properties. A study highlighted that various hydrazones exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Related Hydrazones

Compound NameMIC (μg/mL)Target Organisms
Hydrazone A125Candida albicans
Hydrazone B200E. coli
Hydrazone C150S. aureus

Anticancer Activity

The anticancer potential of hydrazones has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and inhibit proliferation in colorectal cancer models .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)10Induction of apoptosis
HCT116 (Colorectal)15Cell cycle arrest
HepG2 (Liver)12Inhibition of proliferation

Anti-inflammatory Effects

Hydrazones have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of hydrazone derivatives for their biological activities. A notable study synthesized a series of related compounds and evaluated their effects on various cancer cell lines and microbial strains. The results indicated that modifications in the hydrazone structure significantly influenced their biological activity.

Case Study: Synthesis and Testing

A recent synthesis involved creating derivatives of hydrazones with varying substituents on the phenyl ring. The resulting compounds were tested for their antibacterial and anticancer activities:

  • Synthesis Method : Condensation reaction between appropriate aldehydes and hydrazines.
  • Testing Protocols : Standardized assays for cytotoxicity (MTT assay) and antimicrobial susceptibility (disk diffusion method).

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)
Condensation4-Bromophenylethyl bromide, hydrazine, NaOH/EtOH, reflux65–75≥95%
Microwave-assistedHydrazine hydrate, DMF, 100°C, 30 min80–85≥98%

Basic: What spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm aromatic protons, hydrazone NH, and benzoic acid COOH .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
  • IR spectroscopy :
    • Peaks at ~1680 cm⁻¹ (C=O stretch, benzoic acid) and ~1600 cm⁻¹ (C=N stretch, hydrazone) .
  • Mass spectrometry (HRMS) :
    • Exact mass confirmation (e.g., [M+H]⁺ = 361.05 for C₁₅H₁₂BrN₂O₂) .
  • X-ray crystallography :
    • Resolves bond lengths/angles (e.g., C=N: ~1.28 Å) and confirms Z/E isomerism .

Advanced: How can computational methods like DFT enhance understanding of its electronic structure and reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide:

  • Optimized geometry : Compare with X-ray data to validate bond lengths/angles .
  • Frontier molecular orbitals : Predict reactivity via HOMO-LUMO gaps (e.g., ΔE = ~4.2 eV suggests moderate electrophilicity) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., benzoic acid COOH as a hydrogen-bond donor) .

Q. Table 2: DFT vs. Experimental Bond Lengths (Å)

Bond TypeDFT CalculationX-ray Data
C=N (hydrazone)1.281.29
C-Br (bromophenyl)1.891.90

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:
Discrepancies often arise from:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and temperature affect compound stability/solubility. Pre-solubilize in DMSO (<0.1% final concentration) .
  • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity.
  • Metabolic interference : Use LC-MS to monitor degradation products during assays .
  • Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity studies) .

Advanced: What strategies are effective for structural modification to enhance bioactivity or material properties?

Answer:

  • Functional group substitution :
    • Replace Br with electron-withdrawing groups (e.g., NO₂) to improve π-π stacking in materials .
    • Esterify the benzoic acid (e.g., methyl ester) to enhance membrane permeability .
  • Heterocyclic ring addition :
    • Introduce triazole or thiadiazine moieties via click chemistry to target enzyme active sites .
  • Metal coordination :
    • Exploit the hydrazone as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to develop anticancer complexes .

Q. Table 3: Bioactivity of Derivatives

DerivativeModificationIC₅₀ (μM)Target
Methyl ester analogCOOH → COOCH₃12.3EGFR kinase
Cu(II) complexHydrazone-Cu²⁺ chelate5.8DNA intercalation

Advanced: How can researchers resolve ambiguities in spectroscopic data (e.g., tautomerism in hydrazone linkages)?

Answer:

  • Variable temperature NMR : Monitor NH proton shifts to identify tautomeric equilibria (e.g., enol vs. keto forms) .
  • Crystallographic analysis : X-ray structures definitively assign Z/E configurations .
  • pH-dependent UV-Vis : Track λmax shifts (e.g., ~320 nm for hydrazone vs. ~280 nm for tautomers) .

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